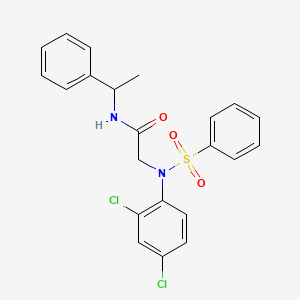![molecular formula C16H18ClN3O4S B5084805 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are important in the immune system. CP-690,550 has shown promising results in the treatment of various autoimmune diseases and is currently being studied for its potential therapeutic uses.
Mécanisme D'action
CP-690,550 exerts its therapeutic effects by inhibiting 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which is involved in the signaling pathway of cytokines. By inhibiting 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, CP-690,550 reduces the production of inflammatory cytokines and suppresses the immune response. This results in a reduction in inflammation and a decrease in the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a significant effect on the immune system. It reduces the production of inflammatory cytokines and suppresses the immune response, resulting in a reduction in inflammation. CP-690,550 has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It is a potent inhibitor of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide and has been shown to be effective in reducing inflammation and suppressing the immune response. However, CP-690,550 has some limitations as well. It is a complex molecule to synthesize and requires expertise in organic chemistry. CP-690,550 also has a short half-life, which can make it difficult to use in experiments.
Orientations Futures
There are several future directions for the study of CP-690,550. One potential area of research is the use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of new 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide inhibitors that are more potent and have a longer half-life. Additionally, further studies are needed to determine the long-term safety and efficacy of CP-690,550 in humans.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-methoxy-N-propylbenzamide with 5-chloro-2-pyridineamine to form 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The reaction is followed by several purification steps to obtain the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.
Propriétés
IUPAC Name |
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-3-8-18-16(21)13-9-12(5-6-14(13)24-2)25(22,23)20-15-7-4-11(17)10-19-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXUPBCNGMFGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)


![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)